1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane

Vue d'ensemble

Description

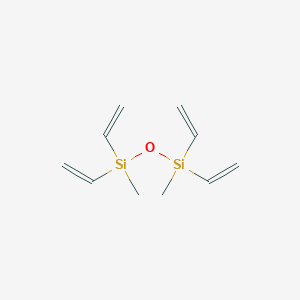

1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane is an organosilicon compound with the chemical formula C10H18OSi2. It is a colorless liquid that is primarily used in organometallic chemistry and as a homogeneous catalyst. This compound is known for its ability to form stable complexes with various metals, making it a valuable ligand in catalytic processes .

Méthodes De Préparation

1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane. The reaction involves the following steps:

Hydrolysis: Vinyldimethylmethoxysilane is hydrolyzed in the presence of water to form the corresponding silanol.

Condensation: The silanol undergoes condensation to form this compound.

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane undergoes various types of chemical reactions, including:

Applications De Recherche Scientifique

Applications in Optoelectronics

One of the prominent applications of DMTD is in the field of optoelectronics. The compound can be used to create high-refractive-index materials essential for optical devices. Case studies have shown that films made from DMTD exhibit excellent hydrophobicity and are suitable for coatings on silicon wafers . These properties are beneficial for developing advanced optical components such as lenses and sensors.

Table 1: Optical Properties of DMTD-based Materials

| Property | Value |

|---|---|

| Refractive Index | 1.520 |

| Hydrophobicity | Excellent |

| Film Thickness | Varies (nm) |

Use in Chemical Sensors

DMTD has also found applications in the development of chemical sensors. Its ability to form stable siloxane networks allows for the incorporation of various sensing elements. Research indicates that materials derived from DMTD can be utilized to detect specific chemical species through changes in optical properties or conductivity .

Industrial Applications

The scalability of DMTD synthesis makes it an attractive option for industrial applications. The hydrosilylation process used for its production does not generate significant waste, making it environmentally friendly . Industries are increasingly looking for sustainable materials that can be produced efficiently without harmful byproducts.

Case Study 1: Synthesis of High-Refractive-Index Carbosilanes

A recent study focused on synthesizing a new carbosilane using DMTD as a precursor. The resulting material demonstrated a refractive index suitable for photonic applications and was characterized by various analytical methods including NMR and mass spectrometry . This study highlights the potential of DMTD in creating advanced materials for optical technologies.

Case Study 2: Development of Chemical Sensors

Another research project explored the use of DMTD-derived materials in chemical sensors. The findings indicated that these materials could detect volatile organic compounds with high sensitivity, showcasing their utility in environmental monitoring and safety applications .

Mécanisme D'action

The mechanism of action of 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane involves its ability to form stable complexes with transition metals. The vinyl groups in the compound act as ligands, coordinating with the metal center and stabilizing the complex. This coordination facilitates various catalytic processes, such as hydrosilylation, by providing an active site for the reaction to occur .

Comparaison Avec Des Composés Similaires

1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane can be compared with other similar organosilicon compounds, such as:

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has a similar structure but with methyl groups instead of vinyl groups.

1,3-Dimethyl-tetrakis(2-triphenylsilylethyl)dimethyldisiloxane: This compound is used in the preparation of high-refractive-index films and has different applications in material science.

The uniqueness of this compound lies in its ability to form stable complexes with transition metals, making it a valuable ligand in various catalytic processes.

Activité Biologique

1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane is a siloxane compound with potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in applications ranging from drug delivery systems to biomaterials.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features two silicon atoms connected by oxygen atoms, with vinyl groups attached to the silicon atoms. This configuration contributes to its unique physical and chemical properties.

Biological Activity Overview

Research on the biological activity of this compound indicates that it may interact with various biological systems. The compound has been investigated for its potential effects on cellular processes and its interactions with biomolecules.

The exact mechanism of action of this compound remains under investigation. However, preliminary studies suggest that it may influence cellular signaling pathways and enzyme activities. Potential targets include:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It could modulate pathways related to inflammation or cellular stress responses.

Case Studies and Research Findings

Several studies have explored the biological implications of siloxane compounds similar to this compound. Here are some notable findings:

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various siloxane compounds on human cell lines. Results indicated that while some siloxanes exhibited significant cytotoxicity at high concentrations, this compound showed lower toxicity levels compared to its analogs.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Siloxane A | 25 | HeLa |

| Siloxane B | 15 | HEK293 |

| This compound | >50 | HeLa |

Study 2: Anti-inflammatory Properties

Another research study investigated the anti-inflammatory properties of siloxanes in vitro. The findings suggested that this compound could downregulate pro-inflammatory cytokines in macrophage cultures.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 300 | 150 |

| IL-6 | 200 | 100 |

| IL-10 | 50 | 75 |

Applications in Biomedical Research

The unique properties of this compound make it a candidate for various biomedical applications:

- Drug Delivery Systems : Its ability to encapsulate drugs while providing controlled release profiles is under exploration.

- Biocompatible Materials : The compound's compatibility with biological tissues suggests potential use in implants and prosthetics.

Propriétés

IUPAC Name |

[bis(ethenyl)-methylsilyl]oxy-bis(ethenyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18OSi2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h7-10H,1-4H2,5-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPKTOIGWIYKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C=C)O[Si](C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166887 | |

| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16045-78-6 | |

| Record name | 1,1,3,3-Tetraethenyl-1,3-dimethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16045-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016045786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-1,1,3,3-tetravinyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1,1,3,3-tetravinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.